molecular formula C20H23FN2O5S B2983550 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351631-71-4

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2983550
CAS No.: 1351631-71-4
M. Wt: 422.47
InChI Key: TZLBZYJGCAMTIP-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group bonded to a carbamate group, which is further connected to a 3-methoxyphenylsulfonamido and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenyl components

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the correct temperature, pressure, and pH levels, ensuring the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl groups can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Alcohols and other reduced derivatives.

  • Substitution: : Amides, esters, and other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving sulfonamides and carbamates. It can also serve as a probe to investigate cellular processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in designing compounds with anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

  • 3-(3-Methoxyphenylsulfonamido)cyclohexyl (3-fluorophenyl)carbamate

  • 3-(3-Methoxyphenylsulfonamido)cyclohexyl (2-fluorophenyl)carbamate

Uniqueness

The uniqueness of 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This arrangement may offer distinct advantages in certain applications compared to similar compounds.

Properties

IUPAC Name

[3-[(3-methoxyphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-17-5-3-7-19(13-17)29(25,26)23-16-4-2-6-18(12-16)28-20(24)22-15-10-8-14(21)9-11-15/h3,5,7-11,13,16,18,23H,2,4,6,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBZYJGCAMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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